molecular formula C13H13ClN2O2 B11857131 2-((5-Chloroquinolin-8-yl)oxy)-N,N-dimethylacetamide CAS No. 88349-92-2

2-((5-Chloroquinolin-8-yl)oxy)-N,N-dimethylacetamide

Katalognummer: B11857131
CAS-Nummer: 88349-92-2
Molekulargewicht: 264.71 g/mol
InChI-Schlüssel: MBKWQGPLADRBOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-Chloroquinolin-8-yl)oxy)-N,N-dimethylacetamide is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a chloro group at the 5-position of the quinoline ring and an acetamide group at the 8-position, linked through an oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N,N-dimethylacetamide typically involves the reaction of 5-chloro-8-hydroxyquinoline with N,N-dimethylacetamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{5-Chloro-8-hydroxyquinoline} + \text{N,N-dimethylacetamide} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-Chloroquinolin-8-yl)oxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((5-Chloroquinolin-8-yl)oxy)-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-((5-Chloroquinolin-8-yl)oxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate: A similar compound with a heptan-2-yl group instead of the N,N-dimethylacetamide group.

    2-[(5-Chloroquinolin-8-yl)oxy]acetic acid: Another related compound with an acetic acid group.

Uniqueness

2-((5-Chloroquinolin-8-yl)oxy)-N,N-dimethylacetamide is unique due to its specific structural features, such as the presence of the N,N-dimethylacetamide group

Eigenschaften

CAS-Nummer

88349-92-2

Molekularformel

C13H13ClN2O2

Molekulargewicht

264.71 g/mol

IUPAC-Name

2-(5-chloroquinolin-8-yl)oxy-N,N-dimethylacetamide

InChI

InChI=1S/C13H13ClN2O2/c1-16(2)12(17)8-18-11-6-5-10(14)9-4-3-7-15-13(9)11/h3-7H,8H2,1-2H3

InChI-Schlüssel

MBKWQGPLADRBOC-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.